molecular formula C13H17NO B8323563 4-(methylamino)-4-phenylcyclohexan-1-one

4-(methylamino)-4-phenylcyclohexan-1-one

Cat. No.: B8323563
M. Wt: 203.28 g/mol
InChI Key: OOHVPJGDPFGVNV-UHFFFAOYSA-N
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Description

4-(methylamino)-4-phenylcyclohexan-1-one is an organic compound with the molecular formula C13H17NO It contains a cyclohexanone ring substituted with a phenyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylamino)-4-phenylcyclohexan-1-one typically involves the reaction of 2-ethyl-2-methylaminobutyrophenone in a sealed vessel at temperatures between 180 and 250°C . This process results in the formation of the desired aminoketone through a rearrangement of the carbon skeleton of the hydroxyketone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-(methylamino)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-(methylamino)-4-phenylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(methylamino)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to alterations in neurotransmitter release and signal transduction . This interaction can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methylamino)-4-phenylcyclohexan-1-one is unique due to the presence of both a phenyl group and a methylamino group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(methylamino)-4-phenylcyclohexan-1-one

InChI

InChI=1S/C13H17NO/c1-14-13(9-7-12(15)8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3

InChI Key

OOHVPJGDPFGVNV-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC(=O)CC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(1,4-dioxaspiro[4,5]-decan-8-yliden)-methanamine (43 g, 0.25 mol) was dissolved in dibutyl ether (75 ml) and added at room temperature (15-32° C.) to a solution of phenyllithium in dibutyl ether (1.8 M, 149 ml, 0.27 mol). The batch was stirred at room temperature for 1 h.
Name
N-(1,4-dioxaspiro[4,5]-decan-8-yliden)-methanamine
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
149 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CNC1(c2ccccc2)CCC2(CC1)OCCO2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of conc. HCl (15 ml) and water (8 ml) was poured over methyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine (2.1 g, 8.4 mmol) and the mixture was stirred at RT for 5 days. For working up, the reaction mixture was diluted with water (20 ml) and extracted with ether (3×30 ml). The ethereal phase was discarded. The aqueous phase was then rendered basic with 2N NaOH and extracted with methylene chloride (3×30 ml). The organic phase obtained in this way was dried with Na2SO4 and then concentrated on a rotary evaporator. By purification by chromatography on silica gel with ethyl acetate/ethanol (4:1), it was possible to obtain the ketone Ket-15 in a yield of 1.38 g (81%) as a solid with a melting point of 32-38° C.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
methyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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